2,3,6-Trimethylacetophenone
Overview
Description
2,3,6-Trimethylacetophenone is an organic compound with the molecular formula C11H14O. It is a derivative of acetophenone, where three methyl groups are substituted at the 2, 3, and 6 positions of the benzene ring. This compound is known for its unique chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,6-Trimethylacetophenone can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of mesitylene (1,3,5-trimethylbenzene) with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves similar Friedel-Crafts acylation processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,3,6-Trimethylacetophenone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: The major product is typically a carboxylic acid derivative.
Reduction: The major product is an alcohol derivative.
Substitution: The major products depend on the substituent introduced, such as halogenated or nitrated derivatives.
Scientific Research Applications
2,3,6-Trimethylacetophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of various chemicals.
Biology: It is used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the manufacture of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,3,6-Trimethylacetophenone involves its interaction with specific molecular targets and pathways. For example, it can act as a modulator of G-protein-coupled receptors, influencing cellular signaling and biochemical pathways. The compound’s effects are mediated through its ability to undergo enolization and subsequent reactions with electrophiles such as bromine.
Comparison with Similar Compounds
2,3,6-Trimethylacetophenone can be compared with other similar compounds such as:
2,4,6-Trimethylacetophenone: Similar structure but different substitution pattern, leading to variations in chemical reactivity and applications.
2,3,5,6-Tetramethylacetophenone: Additional methyl group, resulting in different physical and chemical properties.
2-Acetylmesitylene: Another derivative of mesitylene with different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Biological Activity
2,3,6-Trimethylacetophenone (TMAP) is an aromatic ketone that has garnered attention for its diverse biological activities. This compound, with the chemical formula C₁₁H₁₄O and a molecular weight of 162.23 g/mol, is structurally characterized by three methyl groups attached to the phenyl ring and an acetophenone moiety. Its potential applications span various fields, including pharmacology and agriculture.
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₄O |
Molecular Weight | 162.23 g/mol |
CAS Number | 1667-01-2 |
Boiling Point | Not specified |
Biological Activities
1. Antimicrobial Activity
Recent studies have demonstrated that TMAP exhibits significant antimicrobial properties. For instance, TMAP has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
Case Study: A study published in the Journal of Drug Delivery and Therapeutics found that TMAP displayed a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus, indicating its potential as a natural antimicrobial agent .
2. Antioxidant Properties
TMAP has also been investigated for its antioxidant capabilities. It has been identified as a metabolite with notable antioxidant activity in various assays, which can help in mitigating oxidative stress-related diseases.
Research Findings: In a metabolite profiling study using LC-MS, TMAP was classified among other antioxidant metabolites, demonstrating its potential role in protecting cells from oxidative damage .
3. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation, which is crucial for managing chronic inflammatory conditions. TMAP's anti-inflammatory effects are attributed to its ability to inhibit pro-inflammatory cytokines.
Research Insight: A comparative analysis indicated that TMAP could reduce levels of tumor necrosis factor-alpha (TNF-α) in vitro, suggesting its utility in inflammatory disease management .
The biological activities of TMAP can be attributed to its structural characteristics, which facilitate interactions with biological targets. The presence of multiple methyl groups enhances lipophilicity, allowing better membrane penetration and interaction with cellular components.
Properties
IUPAC Name |
1-(2,3,6-trimethylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-7-5-6-8(2)11(9(7)3)10(4)12/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKUYCGSPCDDGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)C(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10541838 | |
Record name | 1-(2,3,6-Trimethylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10541838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54200-67-8 | |
Record name | 1-(2,3,6-Trimethylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10541838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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